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Compound of Interest

Compound Name: RU 35929

Cat. No.: B1680175

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis pathway for RU 35929,
which is widely identified as Mifepristone (also known as RU-486). Mifepristone is a synthetic
steroid with potent antiprogestational and antiglucocorticoid properties. Its chemical name is
11B3-[4-(Dimethylamino)phenyl]-17(3-hydroxy-17-(1-propynyl)estra-4,9-dien-3-one[1]. The
synthesis of this complex molecule involves a multi-step process, commencing from readily
available steroid precursors.

The core of the synthetic strategy revolves around the construction of the estra-4,9-diene-3,17-
dione skeleton, followed by the stereoselective introduction of the characteristic 113-aryl and
17a-propynyl groups.

Overall Synthesis Pathway
The synthesis of Mifepristone can be conceptually divided into three main stages:
» Preparation of the Key Intermediate: Synthesis of estra-4,9-diene-3,17-dione.

e Introduction of the 11[3-Aryl Group: Stereoselective addition of a p-dimethylaminophenyl
group at the C11 position.

e Introduction of the 17a-Alkynyl Group: Addition of a propynyl group at the C17 position.

Below is a DOT language representation of the overall synthetic workflow.
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Overall synthesis pathway for Mifepristone (RU 35929).

Experimental Protocols and Data
Stage 1: Synthesis of Estra-4,9-diene-3,17-dione

This key intermediate can be synthesized from a commercially available d-lactone in a three-
step sequence involving a Grignard reaction, Jones oxidation, and a domino cyclization[2][3][4].

Step l1a: Grignard Reaction

A Grignard reagent is prepared from 2-(2-bromoethyl)-1,3-dioxolane and magnesium. This is
then reacted with &-lactone to yield an intermediate alcohol.

Step 1b: Jones Oxidation

The crude intermediate alcohol is oxidized using Jones reagent (chromium trioxide in sulfuric
acid) in acetone to afford 4-(3,7-dioxooctyl)-7a-methylhexahydro-1H-indene-1,5(4H)-dione[2].

Step 1c: Domino Cyclization

The resulting diketone undergoes an intramolecular aldol condensation followed by
dehydration (a domino cyclization) when heated with piperidinium acetate in toluene to yield
estra-4,9-diene-3,17-dione[2].
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la&1lb bromoethyl)-1 O0°Ctort
) Jones two steps)
,3-dioxolane,
Reagent
Mg
4-(3,7-
dioxooctyl)-7
a- Toluene,
1c methylhexahy  Piperidinium Reflux 15h 32.3%
dro-1H- Acetate
indene-
1,5(4H)-dione
Overall o-Lactone ~23.4%][2]

Stage 2: Introduction of the 11-Aryl Group

This stage involves the protection of the C3 ketone, epoxidation, and a Grignard reaction to
introduce the p-dimethylaminophenyl group.

Step 2a: Ketal Protection

The C3 ketone of estra-4,9-diene-3,17-dione is selectively protected as a cyclic ketal, typically
using ethylene glycol in the presence of an acid catalyst. This protection is crucial to direct the
subsequent reactions to other parts of the molecule.

Step 2b: Epoxidation
The protected intermediate is then subjected to epoxidation to form a 5a,10a-epoxide.
Step 2c: Grignard Reaction

The key 11[B-aryl group is introduced via a Grignard reaction. The Grignard reagent, p-
dimethylaminophenyl magnesium bromide, is prepared from 4-bromo-N,N-dimethylaniline and
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magnesium. This reagent opens the epoxide ring, leading to the formation of a 5a-hydroxy-
11B-aryl intermediate.

Step 2d: Deprotection and Dehydration

The ketal protecting group at C3 is removed under acidic conditions, which also facilitates the
dehydration of the 5a-hydroxy group to form the C4-C5 double bond, yielding 113-(4-
Dimethylaminophenyl)-17-oxo-estra-4,9-dien-3-one.

Step Starting Material Key Reagents Yield
Estra-4,9-diene-3,17- Ethylene glycol, p- )

2a ] High
dione TsOH

3,3-(Ethylenedioxy)-

2b estra-5(10),9(11)- m-CPBA or H20:2 High
dien-17-one
p_
50-Epoxy-3,3- ) ]
] dimethylaminophenyl
2c (ethylenedioxy)- ] ) Good
magnesium bromide,

estran-17-one
CucCl

50-Hydroxy-113-(4-

dimethylaminophenyl)  Aqueous acid (e.qg., )
2d ) High

-3,3-(ethylenedioxy)- HCI or H2S0a4)

estran-17-one

Stage 3: 17a-Propynylation

The final step in the synthesis of Mifepristone is the introduction of the 17a-propynyl group.
Step 3a: Alkynylation

The 17-keto group of the intermediate from Stage 2 is reacted with a propynylating agent. This
is typically achieved using propynylmagnesium bromide or by bubbling propyne gas through a
solution of the steroid in the presence of a strong base like potassium tert-butoxide. This
reaction stereoselectively adds the propynyl group to the a-face of the steroid, yielding the final
product, Mifepristone.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680175?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Step Starting Material Key Reagents Yield
11p-(4- .
] ] Propynylmagnesium
Dimethylaminophenyl)

3a bromide or Good

-17-oxo-estra-4,9-
) Propyne/KOtBu
dien-3-one

Signaling Pathway of Mifepristone

Mifepristone's biological activity stems from its interaction with several signaling pathways,
primarily as a progesterone and glucocorticoid receptor antagonist. In the context of uterine
leiomyomas, Mifepristone has been shown to inhibit the IGF-1 signaling pathway[5][6].

Below is a DOT language representation of the proposed signaling pathway affected by
Mifepristone.
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Mifepristone's effect on the IGF-1 signaling pathway.

This diagram illustrates that Mifepristone inhibits the expression of Insulin-like Growth Factor 1
(IGF-1). This, in turn, leads to a decrease in the phosphorylation of ERK1/2, a key protein in the
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MAPK signaling pathway, ultimately inhibiting cell proliferation. Interestingly, some studies
suggest that Mifepristone may increase the phosphorylation of Akt, another important signaling
protein, though the downstream effects of this particular interaction are still under
investigation[5][6]. Mifepristone also acts as a competitive antagonist at progesterone and
glucocorticoid receptors[7][8].

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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